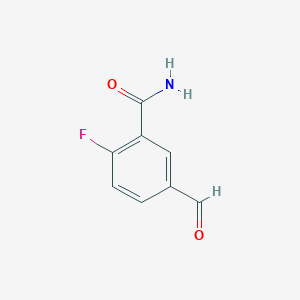

2-Fluoro-5-formylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the benzamide ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process often includes purification steps like recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-formylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-Fluoro-5-carboxybenzamide.

Reduction: 2-Fluoro-5-hydroxymethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-5-formylbenzamide serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to target specific enzymes or receptors, making it valuable in drug development. The fluorine atom enhances its binding properties, potentially increasing the efficacy of therapeutic agents.

Key Applications:

- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. This mechanism is critical for developing drugs aimed at treating various diseases, including cancer and cardiovascular disorders.

- Receptor Modulation: By interacting with specific receptors, this compound can modulate biological responses, making it a candidate for therapeutic applications in neuropharmacology and endocrinology.

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. The compound's unique functional groups allow for the modification of polymeric materials, enhancing their performance in various applications.

Potential Uses:

- Organic Electronics: The compound can be incorporated into organic light-emitting diodes (OLEDs) or photovoltaic cells due to its favorable electronic properties.

- Nanomaterials: It may serve as a precursor for synthesizing nanostructured materials with tailored properties for applications in sensors and catalysis.

Biological Studies

The compound is also employed as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions. Its ability to selectively bind to specific biological targets makes it useful in high-throughput screening processes.

Research Insights:

- Biochemical Assays: Utilized in assays to evaluate the effects of potential drugs on enzyme activity, thereby facilitating drug discovery processes .

- Protein Interaction Studies: Acts as a tool to investigate protein-ligand interactions, providing insights into molecular mechanisms underlying various biological processes .

Common Synthetic Routes:

- Nucleophilic Substitution: Reaction of 2-fluoro-5-nitrobenzoic acid with N-methylamine in polar aprotic solvents like DMF.

- Reduction and Formylation: Reduction of 2-fluoro-5-nitrobenzamide followed by formylation using formic acid or an equivalent agent.

Case Studies and Research Findings

Recent studies highlight the compound's role in various research contexts:

Case Study 1: Enzyme Activity Modulation

A study demonstrated that derivatives of this compound effectively inhibited GRK2 (G protein-coupled receptor kinase 2), showcasing its potential as a therapeutic agent for heart failure treatment by improving cardiac function and survival rates in animal models .

Case Study 2: High-Throughput Screening

Research focused on high-throughput screening methodologies highlighted the utility of this compound as a reliable probe for assessing compound-dependent assay interferences, which is crucial for accurate drug discovery processes .

Mecanismo De Acción

The mechanism of action of 2-fluoro-5-formylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and binding affinity to its targets .

Comparación Con Compuestos Similares

2-Fluoro-5-nitrobenzamide: Similar structure but with a nitro group instead of a formyl group.

2-Fluoro-5-methylbenzamide: Contains a methyl group instead of a formyl group.

2-Fluoro-5-chlorobenzamide: Features a chlorine atom instead of a formyl group.

Uniqueness: 2-Fluoro-5-formylbenzamide is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

Introduction

2-Fluoro-5-formylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound possesses a unique structure characterized by a formyl group and a fluorine atom attached to the benzene ring. This combination influences its reactivity and interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H6FNO |

| Molecular Weight | 167.14 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. The presence of fluorine enhances binding affinity through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for drug development.

Enzyme Inhibition

Research indicates that compounds containing fluorine often exhibit increased potency against various biological targets. For example, studies on similar fluorinated benzamides have shown enhanced antibacterial activity due to improved interactions with the FtsZ protein, which is crucial for bacterial cell division .

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by targeting FtsZ, similar to other fluorinated benzamides.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Fluorinated Benzamides : A comparative study highlighted that fluorination significantly enhances the antibacterial potency of benzamide derivatives. The study found that compounds with fluorine exhibited improved binding to the FtsZ protein compared to their non-fluorinated counterparts .

- Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, with IC50 values in the low micromolar range against leukemia cells . This suggests potential applications in cancer therapy.

Propiedades

IUPAC Name |

2-fluoro-5-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTYGTIAQKNLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.